4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
Overview
Description
“4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde” is a chemical compound with the molecular formula C12H9NO2 . It is related to other compounds such as 4’-nitro[1,1’-biphenyl]-4-sulfonamide and 4’-nitro[1,1’-biphenyl]-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde” can be analyzed using various techniques. The compound has a molecular weight of 199.2054 .Scientific Research Applications
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Synthesis and Reactions of Biphenyl Derivatives
- Field : Organic Chemistry
- Application : Biphenyl compounds, including 4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde, are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- Method : The synthesis of biphenyl derivatives involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
- Results : The synthesized compounds have a wide range of biological and medicinal applications .
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Mo2 Quadruple Bonds
- Field : Inorganic Chemistry
- Application : 4’-Nitro-[1,1’-biphenyl]-4-carboxylates are used in the study of Mo2 quadruple bonds .
- Method : The compounds are prepared from the reactions between Mo2 (TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4’-nitro [1,1’-biphenyl]-4-carboxylic acid) .
- Results : The data indicate stronger ground-state coupling of the Mo2 δ and ligand π* systems in I relative to II but this order is reversed in the photo excited S11 MLCT state .
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Low-Energy Electron Irradiation
- Field : Physical Chemistry
- Application : The study of the cross-linking of 4’-nitro-1,1’-biphenyl-4-thiol SAM on gold .
- Method : The SAM samples were irradiated with different electron energies ranging from 2.5 to 100 eV in ultra-high vacuum .
- Results : The results of this study were not specified in the source .
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Mo2 Quadruple Bonds
- Field : Inorganic Chemistry
- Application : 4’-Nitro-[1,1’-biphenyl]-4-carboxylates are used in the study of Mo2 quadruple bonds .
- Method : The compounds are prepared from the reactions between Mo2 (TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4’-nitro [1,1’-biphenyl]-4-carboxylic acid) .
- Results : The data indicate stronger ground-state coupling of the Mo2 δ and ligand π* systems in I relative to II but this order is reversed in the photo excited S11 MLCT state .
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Pharmaceutical Applications
- Field : Medicinal Chemistry
- Application : Biphenyl derivatives are used to produce a wide range of drugs and products for agriculture . They are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .
- Method : The synthesis of biphenyl derivatives involves several chemical reactions related to biphenyl scaffolds .
- Results : A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
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Chemical Supplier
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Ground vs Excited State M2δ–Ligand Conjugation
- Field : Inorganic Chemistry
- Application : 4’-Nitro-[1,1’-biphenyl]-4-carboxylates are used in the study of ground versus excited state M2δ–ligand conjugation .
- Method : The compounds are prepared from the reactions between Mo2 (TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4’-nitro [1,1’-biphenyl]-4-carboxylic acid) .
- Results : The data indicate stronger ground-state coupling of the Mo2 δ and ligand π* systems in I relative to II but this order is reversed in the photo excited S11 MLCT state .
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Chemical Properties
- Field : Physical Chemistry
- Application : The chemical properties of 4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde can be studied for various applications .
- Method : Various experimental methods can be used to study the chemical properties of the compound .
- Results : The results would depend on the specific experiments conducted .
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Pharmaceutical Applications
- Field : Medicinal Chemistry
- Application : Biphenyl derivatives are used to produce a wide range of drugs and products for agriculture . They are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .
- Method : The synthesis of biphenyl derivatives involves several chemical reactions related to biphenyl scaffolds .
- Results : A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
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Chemical Supplier
Safety And Hazards
properties
IUPAC Name |
4-(4-nitrophenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHIIGWDUVNPPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377035 | |
Record name | 4-(4-nitrophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde | |
CAS RN |
98648-23-8 | |
Record name | 4-(4-nitrophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Nitrobiphenyl-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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